molecular formula C14H15NO B13221192 3-[3-(2-Aminoethyl)phenyl]phenol

3-[3-(2-Aminoethyl)phenyl]phenol

Cat. No.: B13221192
M. Wt: 213.27 g/mol
InChI Key: HJCZGBRBPXIGAL-UHFFFAOYSA-N
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Description

3-[3-(2-Aminoethyl)phenyl]phenol is an organic compound that features a phenol group substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Aminoethyl)phenyl]phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.

Another method involves nucleophilic aromatic substitution, where an aryl halide is reacted with a nucleophile under specific conditions . This method requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents.

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Aminoethyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-[3-(2-Aminoethyl)phenyl]phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Aminoethyl)phenyl]phenol is unique due to the presence of both a phenol and an aminoethyl group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler phenol derivatives.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-[3-(2-aminoethyl)phenyl]phenol

InChI

InChI=1S/C14H15NO/c15-8-7-11-3-1-4-12(9-11)13-5-2-6-14(16)10-13/h1-6,9-10,16H,7-8,15H2

InChI Key

HJCZGBRBPXIGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CCN

Origin of Product

United States

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